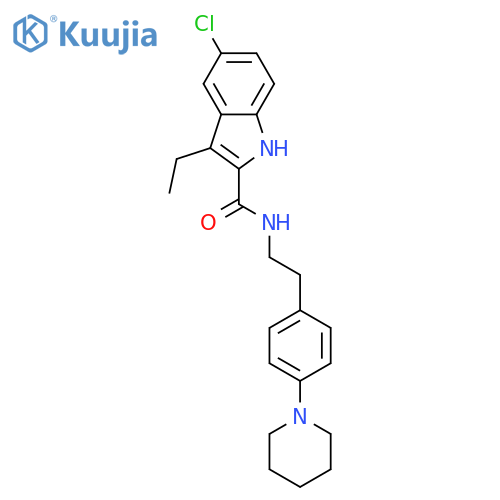

Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor

,

Journal of Medicinal Chemistry,

2012,

55(11),

5627-5631